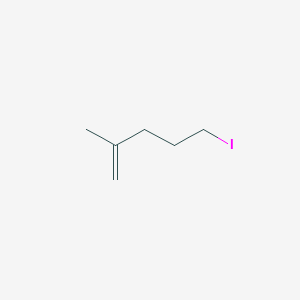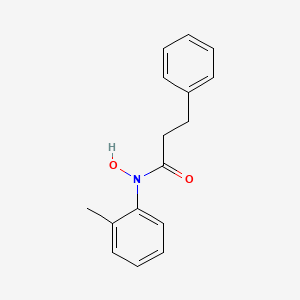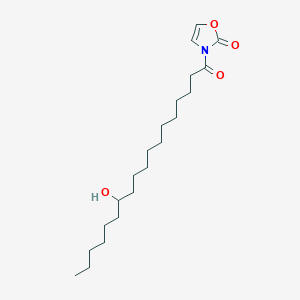
9-Acridinamine, N-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acridinamine, N-butyl- is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of pharmaceutical properties, including antibacterial, anticancer, and antiviral activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, N-butyl- typically involves a multi-step process. One common method is the Buchwald-Hartwig amination, which involves the coupling of 2-bromobenzonitriles with arylamines in the presence of a palladium catalyst . This reaction is followed by acid-mediated cycloaromatization to form the acridine ring structure. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of 9-Acridinamine, N-butyl- can be achieved through a one-pot synthesis method, which simplifies the process and increases yield. This method involves the direct reaction of the starting materials in a single reaction vessel, reducing the need for intermediate purification steps . The use of efficient catalysts and optimized reaction conditions can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Acridinamine, N-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted acridine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
9-Acridinamine, N-butyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Mechanism of Action
The mechanism of action of 9-Acridinamine, N-butyl- involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases and telomerases, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s photodynamic properties also contribute to its biological activity by generating reactive oxygen species upon exposure to light .
Comparison with Similar Compounds
Similar Compounds
9-Aminoacridine: Known for its use as a topical antiseptic and mutagen.
9-Methylacridine: Used as a corrosion inhibitor and in photodynamic therapy.
9-Carboxyacridine: Another effective corrosion inhibitor with similar applications.
Uniqueness
9-Acridinamine, N-butyl- stands out due to its unique butyl substitution, which can enhance its lipophilicity and potentially improve its interaction with biological membranes. This modification can lead to improved pharmacokinetic properties and increased efficacy in certain applications compared to its analogs.
Properties
CAS No. |
74054-21-0 |
|---|---|
Molecular Formula |
C17H18N2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
N-butylacridin-9-amine |
InChI |
InChI=1S/C17H18N2/c1-2-3-12-18-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17/h4-11H,2-3,12H2,1H3,(H,18,19) |
InChI Key |
VPOZCJGDFISVRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)](/img/structure/B14444247.png)
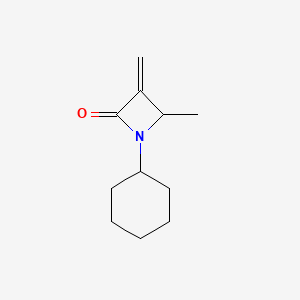
![Diphenyl[2-(triphenylstannyl)ethyl]phosphane](/img/structure/B14444255.png)
![Diethyl [(4-nitrophenyl)acetyl]phosphonate](/img/structure/B14444264.png)
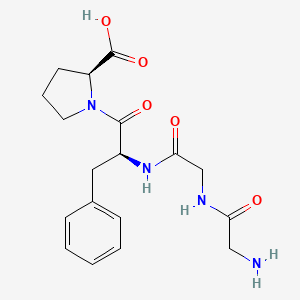
![{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid](/img/structure/B14444271.png)
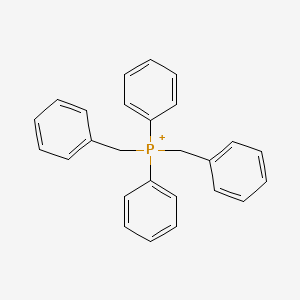
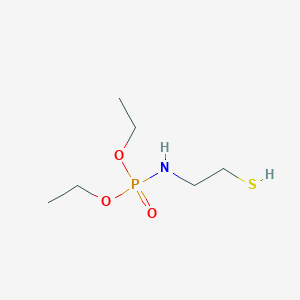
![[4-(1-Bromoethyl)phenyl]-phenylmethanone](/img/structure/B14444287.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol](/img/structure/B14444302.png)
